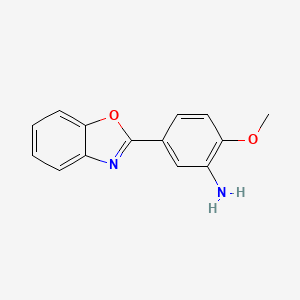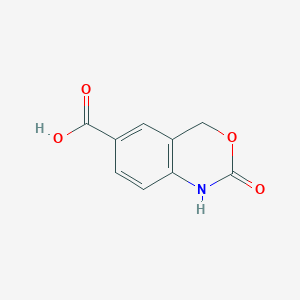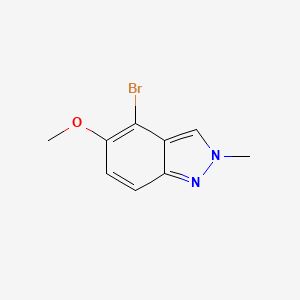
2-((6-(benzylamino)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(benzylamino)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide, also known as BPTA, is a chemical compound that has been studied for its potential applications in scientific research. BPTA is a member of the pyridazinone family of compounds and has been found to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Antimicrobial Activity
The compound has demonstrated potential in antimicrobial applications. Fahim and Ismael (2019) reported on the synthesis of related acetamide derivatives, showing good antimicrobial activity, particularly compounds 12a and 14a, which exhibited high activity against most strains. This indicates the potential of acetamide derivatives in antimicrobial research (Fahim & Ismael, 2019).
Inotropic Activity
Compounds similar to the one have been studied for their inotropic activity. Robertson et al. (1986) discovered that certain lactam analogues of N-[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]acetamide are potent positive inotropes in dogs, suggesting the relevance of this chemical structure in cardiovascular research (Robertson et al., 1986).
Histamine H3 Receptor Inverse Agonism
Hudkins et al. (2011) identified a related compound as a potent, selective histamine H3 receptor inverse agonist, indicating its potential use in the treatment of attentional and cognitive disorders. This underscores the significance of pyridazin-3-one derivatives in neuropsychiatric research (Hudkins et al., 2011).
Acidity Constants and Chemical Reactivity
Duran and Canbaz (2013) focused on determining the acidity constants of related acetamide derivatives, highlighting the importance of understanding the chemical reactivity and properties of such compounds for potential applications in drug design and development (Duran & Canbaz, 2013).
Antisecretory Activity
Yamada et al. (1981) synthesized and investigated the antisecretory activity of pyridazine derivatives. Their research provides insights into the potential use of these compounds in treating conditions like ulcers, further emphasizing the therapeutic potential of acetamide derivatives in gastrointestinal research (Yamada et al., 1981).
Biological Activity of Derivatives
Jebur et al. (2018) conducted a study to investigate the biological activity of certain heterocyclic compounds, including derivatives of benzothiazole-6-carboxylate. This research suggests the applicability of such compounds in developing new antibacterial agents (Jebur, Abdullah, & Saleh, 2018).
Mécanisme D'action
Target of Action
The primary target of this compound is the receptor tyrosine kinase MET . MET plays a crucial role in the development and progression of cancer .
Mode of Action
The compound acts as a selective inhibitor of the MET receptor . It inhibits MET autophosphorylation and signaling, thereby disrupting the normal functioning of the receptor . Additionally, it activates cysteine-aspartic acid protease 3 (caspase 3), an enzyme that is part of the apoptosis signaling cascade .
Biochemical Pathways
The inhibition of MET disrupts several biochemical pathways involved in cell growth and survival. By activating caspase 3, the compound triggers apoptosis, leading to cell death
Result of Action
The inhibition of MET and activation of caspase 3 result in the disruption of cell growth and survival pathways, leading to apoptosis . This can have a significant impact on the growth and progression of cancer cells.
Propriétés
IUPAC Name |
2-[6-(benzylamino)pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4OS/c21-20(22,23)15-6-8-16(9-7-15)25-18(28)13-29-19-11-10-17(26-27-19)24-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,24,26)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERILIKTUKYGHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Chlorophenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2888320.png)

![Methyl 1,5-dibenzyl-3-(2-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2888323.png)
![3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2888324.png)
![N-(7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)prop-2-enamide](/img/structure/B2888325.png)
![3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2888327.png)


![(2E)-3-(4-chlorophenyl)-2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2888330.png)
![2-(3-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2888333.png)


![1-[2-(2-chlorophenoxy)ethyl]-N-(cyanomethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2888337.png)
![methyl N-[(Z)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethylideneamino]carbamate](/img/structure/B2888338.png)